Cas no 518316-27-3 (2-((2,6-Dichlorobenzyl)thio)ethanol)

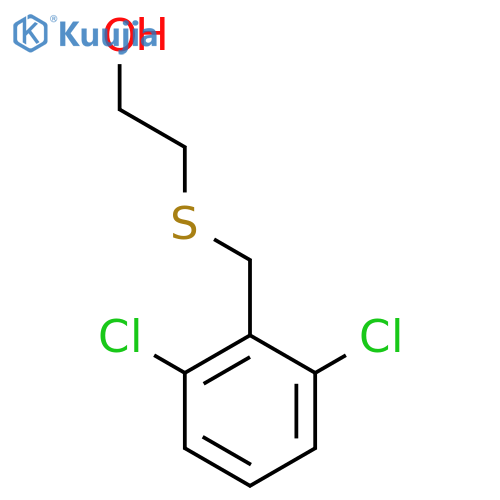

518316-27-3 structure

商品名:2-((2,6-Dichlorobenzyl)thio)ethanol

CAS番号:518316-27-3

MF:C9H10Cl2OS

メガワット:237.146099567413

MDL:MFCD02755199

CID:2092025

PubChem ID:43416956

2-((2,6-Dichlorobenzyl)thio)ethanol 化学的及び物理的性質

名前と識別子

-

- 2-((2,6-Dichlorobenzyl)thio)ethanol

- 2-(2,6-Dichloro-benzylsulfanyl)-ethanol

- 518316-27-3

- 2-[(2,6-dichlorophenyl)methylsulfanyl]ethanol

- Ethanol, 2-[[(2,6-dichlorophenyl)methyl]thio]-

- DB-238769

- AKOS009166116

-

- MDL: MFCD02755199

- インチ: InChI=1S/C9H10Cl2OS/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3,12H,4-6H2

- InChIKey: BXHBVTAVHRJCGS-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(CSCCO)C(=C1)Cl)Cl

計算された属性

- せいみつぶんしりょう: 235.9829415g/mol

- どういたいしつりょう: 235.9829415g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-((2,6-Dichlorobenzyl)thio)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0987496-5g |

2-((2,6-Dichlorobenzyl)thio)ethanol |

518316-27-3 | 95% | 5g |

$1080 | 2024-08-02 | |

| Crysdot LLC | CD12065878-1g |

2-((2,6-Dichlorobenzyl)thio)ethanol |

518316-27-3 | 95+% | 1g |

$442 | 2024-07-24 | |

| eNovation Chemicals LLC | Y0987496-5g |

2-((2,6-dichlorobenzyl)thio)ethanol |

518316-27-3 | 95% | 5g |

$1080 | 2025-02-27 | |

| eNovation Chemicals LLC | Y0987496-5g |

2-((2,6-dichlorobenzyl)thio)ethanol |

518316-27-3 | 95% | 5g |

$1080 | 2025-03-01 | |

| Alichem | A019139989-1g |

2-((2,6-Dichlorobenzyl)thio)ethanol |

518316-27-3 | 95% | 1g |

$378.42 | 2023-09-01 |

2-((2,6-Dichlorobenzyl)thio)ethanol 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

518316-27-3 (2-((2,6-Dichlorobenzyl)thio)ethanol) 関連製品

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 249916-07-2(Borreriagenin)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:518316-27-3)2-((2,6-Dichlorobenzyl)thio)ethanol

清らかである:99%

はかる:1g

価格 ($):328.0